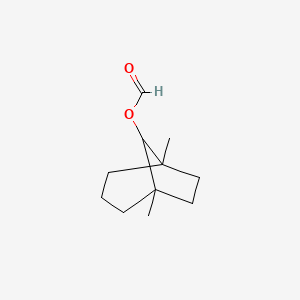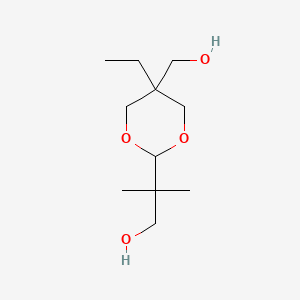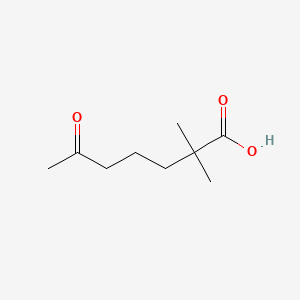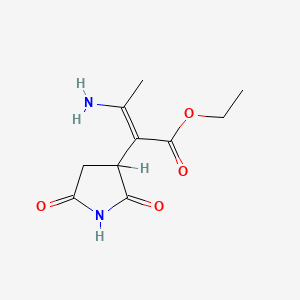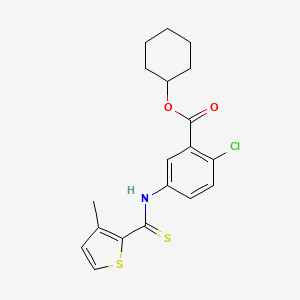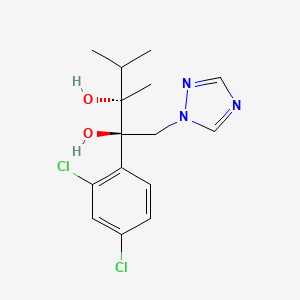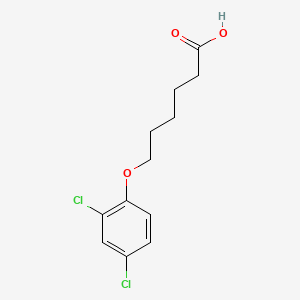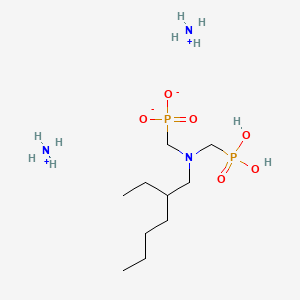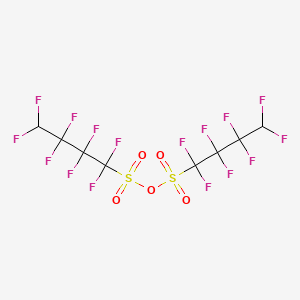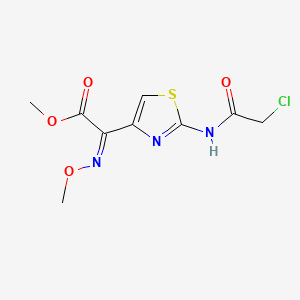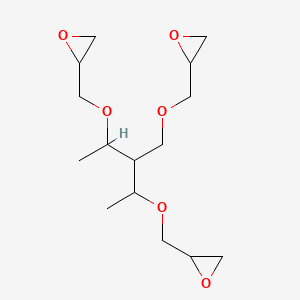
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a chemical compound known for its antiviral properties. It is particularly noted for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which makes it a valuable agent in the treatment of viral infections, especially HIV-1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves several steps. One of the primary methods includes the reaction of 3,5-dichlorothiophenol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the carbamoyloxymethyl group .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often crystallized from diethyl ether as a hemihydrate .
化学反応の分析
Types of Reactions
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
科学的研究の応用
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a model compound in studying the mechanisms of NNRTIs.
Biology: Investigated for its effects on viral replication and enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.
Industry: Utilized in the development of antiviral drugs and related formulations.
作用機序
The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in the host .
類似化合物との比較
Similar Compounds
- Nevirapine
- Efavirenz
- Delavirdine
Uniqueness
Compared to other NNRTIs, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has a unique structure that allows for stronger binding affinity and better resistance profiles. Its dichlorophenylthio group contributes to its enhanced antiviral activity and specificity .
特性
CAS番号 |
178979-31-2 |
|---|---|
分子式 |
C15H17Cl2N3O2S |
分子量 |
374.3 g/mol |
IUPAC名 |
[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-8(2)13-14(20(3)12(19-13)7-22-15(18)21)23-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21) |
InChIキー |
FWSITQNMHYTXQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


